molecular formula C10H12O2 B14511136 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one CAS No. 64130-76-3

3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one

Cat. No.: B14511136
CAS No.: 64130-76-3
M. Wt: 164.20 g/mol
InChI Key: JNEUADVYZPCHCR-UHFFFAOYSA-N
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Description

3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of olefin metathesis and double bond migration sequences, catalyzed by Grubbs’ catalysts. These reactions are often carried out under mild conditions with hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the functional groups present in the molecule. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Properties

CAS No.

64130-76-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-methylidene-3-oxatricyclo[4.4.0.02,8]decan-4-one

InChI

InChI=1S/C10H12O2/c1-5-8-4-6-2-3-7(8)9(6)12-10(5)11/h6-9H,1-4H2

InChI Key

JNEUADVYZPCHCR-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC3CCC2C3OC1=O

Origin of Product

United States

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